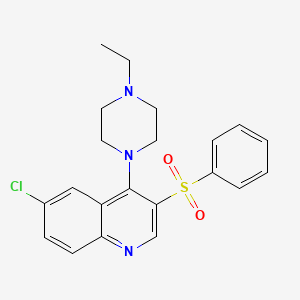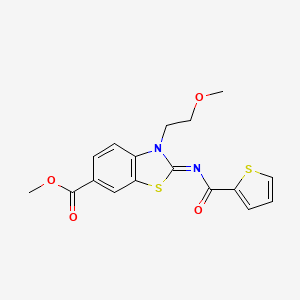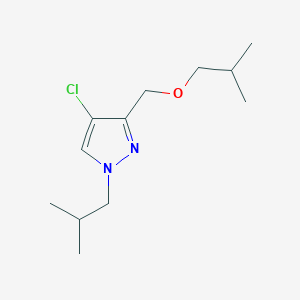
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that is used in scientific research. It is also known as IBMP, and its chemical formula is C11H19ClN2O. IBMP is a pyrazole derivative that has been found to have interesting biological properties, making it a useful tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of IBMP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. IBMP has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate anxiety and mood. IBMP has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
IBMP has been found to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, anti-inflammatory effects, and anti-tumor effects. In animal studies, IBMP has been found to reduce anxiety and depression-like behaviors, as well as to reduce inflammation and inhibit tumor growth. IBMP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IBMP in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the central nervous system. IBMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using IBMP is its relatively low potency compared to other compounds used in similar studies. Additionally, IBMP has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on IBMP. One area of interest is the development of more potent derivatives of IBMP that may have greater efficacy in treating anxiety, depression, inflammation, and cancer. Another area of interest is the study of the long-term effects of IBMP on the central nervous system, as well as its safety and efficacy in human clinical trials. Overall, IBMP is a promising compound with a variety of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of IBMP involves the reaction of 4-chloro-3-formylpyrazole with isobutyl methacrylate in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield IBMP. This synthesis method has been optimized to produce high yields of pure IBMP, making it a cost-effective and reliable method for obtaining the compound.
Applications De Recherche Scientifique
IBMP has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, IBMP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Inflammation studies have shown that IBMP can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. In cancer research, IBMP has been found to have anti-tumor effects, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
4-chloro-3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-9(2)5-15-6-11(13)12(14-15)8-16-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQQDOHYXYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

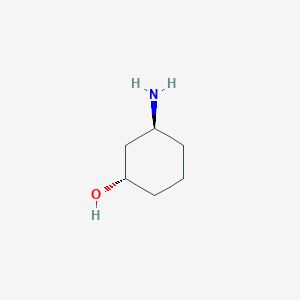
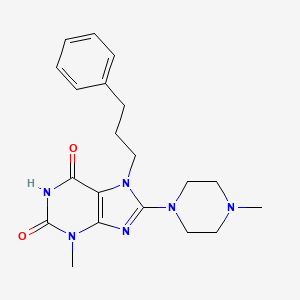
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
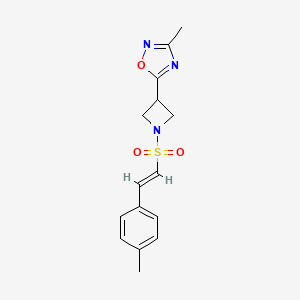

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)
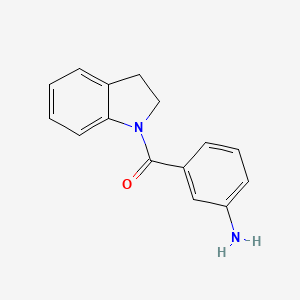
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

